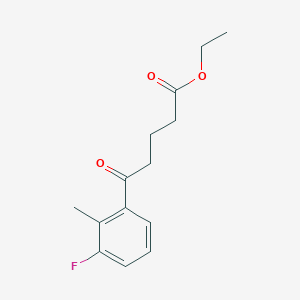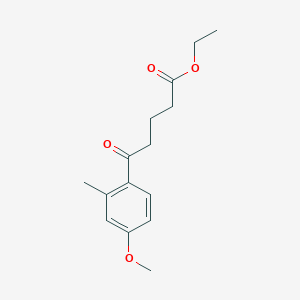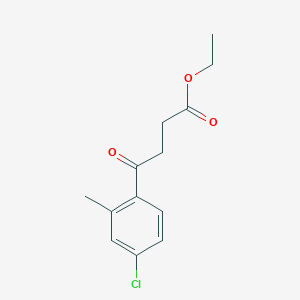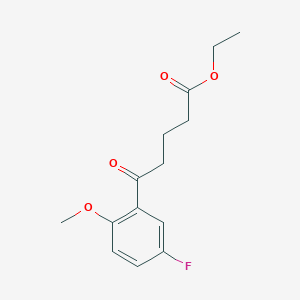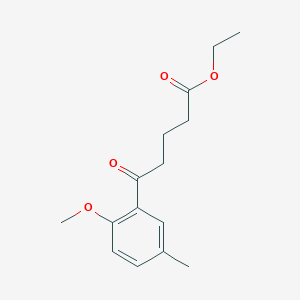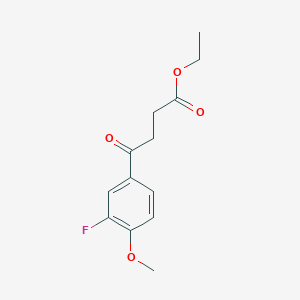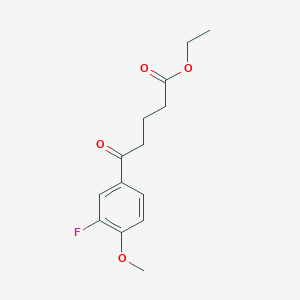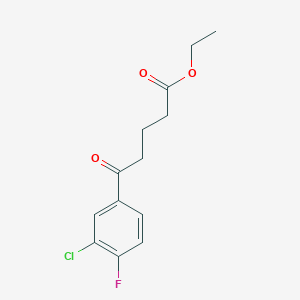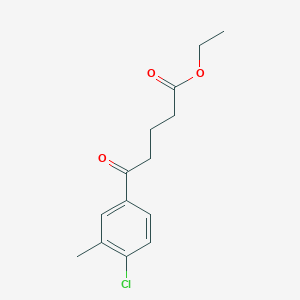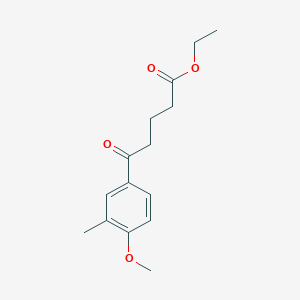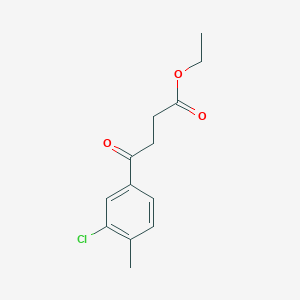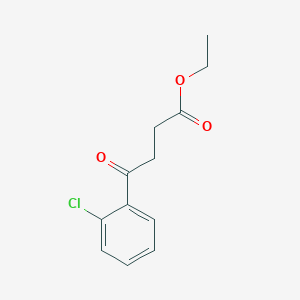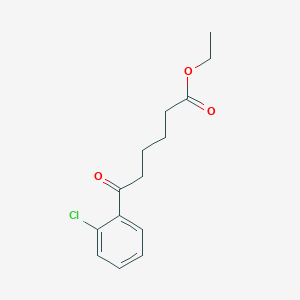
3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Difluoro-3-(1,3-dioxan-2-YL)propiophenone is a chemical compound with the CAS Number: 884504-28-3. It has a molecular weight of 256.25 and its IUPAC name is 1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone .
Molecular Structure Analysis
The InChI code for 3’,4’-Difluoro-3-(1,3-dioxan-2-YL)propiophenone is 1S/C13H14F2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Semisynthesis of Natural Methoxylated Propiophenones : A study by Joshi, Sharma, & Sinha (2005) demonstrated a practical semisynthesis of natural methoxylated propiophenones. This process involved reacting phenylpropenes with palladium chloride and sodium formate, followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in wet dioxane.
Catalytic Cleavage of Substituted 1,3-Dioxane : Research by Červený, Marhoul, & Růžička (1977) explored the catalytic cleavage of substituted 1,3-dioxanes, leading to the production of propiophenone under certain conditions. This study highlights the potential of using 1,3-dioxanes in catalytic processes.
Dethioesterification of Fluorinated Sulfur Containing Ester : In a study by Coe, Löhr, Chambers, & Rochín (1999), the authors investigated the ring-opening reactions of hexafluoropropylene oxide with thiophenol, leading to the formation of hydro compounds via a novel dethioesterification reaction.
Use of Fluoroform in Synthesis : Research by Thomoson & Dolbier (2013) demonstrated the use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes.
Crystal and Molecular Structure Analysis : A study by Allen, Trotter, & Rogers (1971) analyzed the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone, contributing to the understanding of its biological activity.
Fluorescence Probes for Reactive Oxygen Species : Setsukinai, Urano, Kakinuma, Majima, & Nagano (2003) developed novel fluorescence probes, HPF and APF, to detect reactive oxygen species. This research is significant for its application in studying the roles of reactive oxygen species in various biological and chemical applications. Read more.
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYPVXLPRGTFTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645968 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone | |
CAS RN |
884504-28-3 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

